ヒドロキシエボジアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

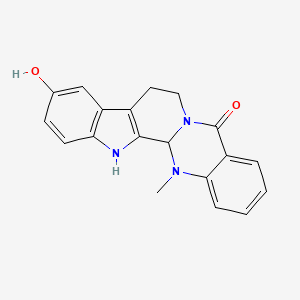

Hydroxyevodiamine, also known as Rhetsinine, is an alkaloid found in the fruit of Evodia rutaecarpa . It has been reported to inhibit aldose reductase, an enzyme associated with diabetic complications, with an IC50 value of 24.1 μM .

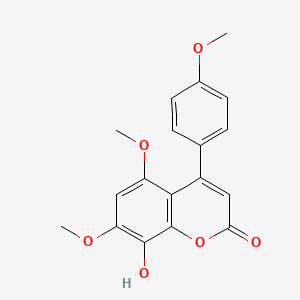

Molecular Structure Analysis

Hydroxyevodiamine has a molecular formula of C19H17N3O2 . The exact molecular structure and its analysis are not explicitly mentioned in the search results.Chemical Reactions Analysis

While specific chemical reactions involving Hydroxyevodiamine are not detailed in the search results, it’s known that the compound can undergo reactions related to its anticancer potential .Physical and Chemical Properties Analysis

Hydroxyevodiamine is a yellow powder with a molecular weight of 319.36 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

抗癌活性

ヒドロキシエボジアミンは、エボディアエ・フルクトゥスの主要な生物活性成分であり、細胞増殖、浸潤、転移を阻害し、多くの種類の癌細胞でアポトーシスを誘導することで、抗癌効果を発揮することが報告されています {svg_1}. インビトロおよびインビボの両方で、幅広い癌に対して抗増殖効果を示しています {svg_2}.

異常なシグナル伝達経路のモジュレーション

ヒドロキシエボジアミンは、異常なシグナル伝達経路をモジュレートすることで、その抗癌効果を示しています {svg_3}. 例えば、NF-κBの活性化を阻害することでアポトーシス活性を示し、その結果、下流の遺伝子産物であるサイクリンD1とBcl-2の発現が阻害されます {svg_4}.

エピジェネティックな修飾

ヒドロキシエボジアミンは、エピジェネティックな修飾において治療的な意義を持っています {svg_5}. エピジェネティックな変化は、癌の発症と進行に重要な役割を果たし、ヒドロキシエボジアミンがこれらの変化をモジュレートする能力は、その抗癌活性における重要な要因となり得ます。

癌幹細胞の標的化

癌幹細胞は、腫瘍内の細胞集団の一部であり、自己複製および分化能力を持ち、腫瘍の異質性と治療抵抗性に繋がります. ヒドロキシエボジアミンは、これらの細胞を標的として、抗癌効果を高めることが判明しています {svg_6}.

上皮間葉転換の阻害

上皮間葉転換(EMT)とは、上皮細胞が細胞極性と細胞間接着性を失い、間葉系幹細胞になるために移動性と浸潤性を獲得する過程です。これは、癌の転移における重要なプロセスです。 ヒドロキシエボジアミンは、EMTを阻害することが判明しています {svg_7}.

化学療法薬の効果の向上

ヒドロキシエボジアミンは、癌細胞が示す化学療法抵抗性と放射線抵抗性を克服することで、様々な癌における化学療法薬の抗癌効果を高めることが判明しています {svg_8}.

生物学的利用能の向上

生物学的利用能が低いことから、ヒドロキシエボジアミンの合成アナログとそのナノカプセルが、生物学的利用能を高め、毒性を軽減するために開発されました {svg_9}. これにより、治療効果が大幅に向上する可能性があります。

作用機序

Mode of Action

EVO exhibits apoptotic activity by inhibiting NF-κB activation, which inhibits the expression of downstream gene products cyclin D1 and Bcl-2 . It also induces apoptosis of doxorubicin (DOX)-sensitive MCF-7 and DOX-resistant MCF-7/ADR cells by increasing cleaved poly (ADP-ribose) polymerase (PARP), caspase-7/9, and caspase activities, as well as inhibiting the Ras/MEK/ERK cascade and inhibitors of apoptosis (IAPs) .

Biochemical Pathways

EVO shows its anticancer potential by modulating aberrant signaling pathways . It has been reported to suppress cell growth, cell cycle progression, migration, and angiogenesis . EVO induces the phosphorylation of EGFR, PKCα, and ERK, and it inhibits adipogenesis via the EGFR–PKCα–ERK signaling pathway . It also exerts an anti-inflammation activity on human umbilical vein endothelial cells (HUVEC) with high glucose by suppressing the P2X4 receptor (P2X4R) signaling pathway .

Pharmacokinetics

Clinical application of EVO in the treatment of cancers may prove difficult due to poor bioavailability and potential toxicity due to metabolism . EVO is susceptible to metabolism and may inhibit the activities of metabolizing enzymes, such as cytochrome P450 . To improve its bioavailability and mitigate side effects, novel drug carriers involving the use of solid dispersion techniques, phospholipids, and nanocomplexes to deliver EVO have been tested .

Result of Action

EVO has been shown to induce oxidative stress and cause subsequent apoptosis by elevating intracellular ROS and nitric oxide levels and reducing cellular antioxidant capacity . It also increases the expression levels of Bcl-2, P-Akt, and P-mTOR, and reduces the expression levels of Bax, Bad, and cleaved-caspase-3 and -8 .

Action Environment

The dihedral angle of the stereo-structure is the main cause of the difference in tissue distribution ability between evodiamine and dehydroevodiamine . Dehydroevodiamine can more easily pass through the phospholipid bilayer than evodiamine because it has a more planar stereo-structure . Therefore, dehydroevodiamine is more likely to pass cross the blood-brain barrier and enter the brain in a tissue-specific manner .

Safety and Hazards

将来の方向性

Research on Hydroxyevodiamine and its potential as an anticancer agent is ongoing . Due to its poor bioavailability, synthetic analogs of Hydroxyevodiamine and its nano capsule have been formulated to enhance its bioavailability and reduce toxicity . This suggests an exciting future for such interests in cancer biology .

生化学分析

Biochemical Properties

Hydroxy evodiamine has been reported to exert its anti-cancer effects by inhibiting cell proliferation, invasion, and metastasis, while inducing apoptosis in numerous types of cancer cells . It interacts with various enzymes and proteins, including cytochrome P450, which it may inhibit . The nature of these interactions involves the modulation of aberrant signaling pathways .

Cellular Effects

Hydroxy evodiamine has significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell growth and invasion, and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hydroxy evodiamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, showing its anticancer potential by modulating aberrant signaling pathways .

Temporal Effects in Laboratory Settings

Over time, Hydroxy evodiamine has shown changes in its effects in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been noted that Hydroxy evodiamine is susceptible to metabolism .

特性

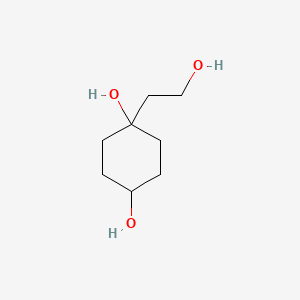

| { "Design of the Synthesis Pathway": "The synthesis pathway for Hydroxyevodiamine involves the conversion of evodiamine to hydroxyevodiamine through a series of reactions.", "Starting Materials": ["Evodiamine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Water"], "Reaction": [ "Step 1: Reduction of evodiamine with sodium borohydride in methanol to form dihydroevodiamine.", "Step 2: Treatment of dihydroevodiamine with hydrochloric acid to form evodiamine hydrochloride.", "Step 3: Conversion of evodiamine hydrochloride to evodiamine base using sodium hydroxide.", "Step 4: Oxidation of evodiamine with hydrogen peroxide in water to form hydroxyevodiamine." ] } | |

CAS番号 |

1238-43-3 |

分子式 |

C19H17N3O2 |

分子量 |

319.4 g/mol |

IUPAC名 |

(1S)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one |

InChI |

InChI=1S/C19H17N3O2/c1-21-16-5-3-2-4-13(16)19(24)22-9-8-12-14-10-11(23)6-7-15(14)20-17(12)18(21)22/h2-7,10,18,20,23H,8-9H2,1H3/t18-/m0/s1 |

InChIキー |

XYSMNZWLVJYABK-SFHVURJKSA-N |

異性体SMILES |

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

正規SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)